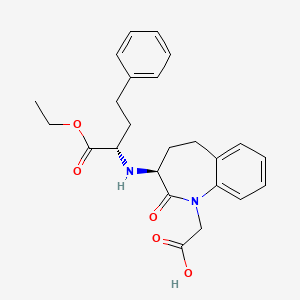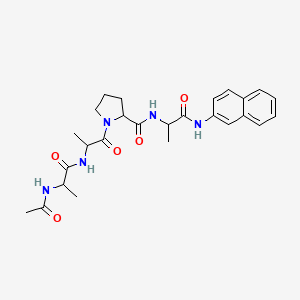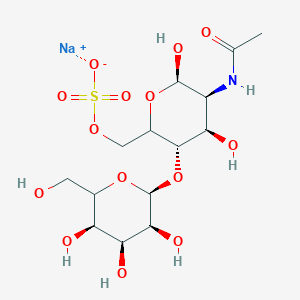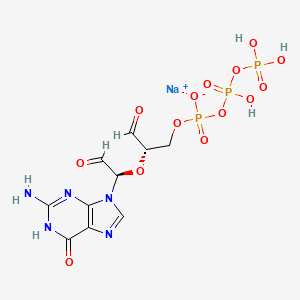
Guanosine 5'-triphosphate,periodate oxidized sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of oxidized guanosine triphosphate derivatives, such as spiroiminodihydantoin-2'-deoxynucleoside-5'-triphosphate (dSpTP) and guanidinohydantoin-2'-deoxynucleoside-5'-triphosphate (dGhTP), has been achieved through two-electron oxidation of 2'-deoxy-7,8-dihydro-8-oxoguanosine-5'-triphosphate (dOGTP) or four-electron oxidation of 2'-deoxyguanosine-5'-triphosphate (dGTP) (Yu Ye, J. Muller, & C. Burrows, 2006).
Wissenschaftliche Forschungsanwendungen
Role in Heart Failure and Pulmonary Hypertension
Soluble guanylate cyclase (sGC)-cyclic guanosine 3′, 5′-monophosphate pathways play a crucial role in heart failure and pulmonary hypertension. sGC modulators, such as Cinaciguat and Riociguat, have shown promising effects in therapy for these conditions by improving hemodynamics and symptoms while maintaining renal function. These modulators act as NO-independent direct stimulators or activators of sGC, beneficial under oxidative stress conditions when sGC becomes refractory to organic nitrates (Mitrović, Jovanović, & Lehinant, 2011).
Neuroprotective and Neuromodulatory Effects
Guanosine exhibits significant neurotrophic and neuroprotective effects against a range of neurological disorders including seizures, spinal cord injury, mood disorders, and aging-related diseases like ischemia, Parkinson’s, and Alzheimer’s diseases. It modulates various intracellular mechanisms to prevent oxidative damage, mitochondrial dysfunction, and inflammatory burden, highlighting its potential as a therapeutic agent for brain diseases (Lanznaster, Dal-Cim, Piermartiri, & Tasca, 2016).
Anticancer Properties
Guanosine-rich DNA and RNA sequences that form G-quadruplex structures are targets for anticancer therapies. Drugs binding to and stabilizing G-quadruplexes can inhibit the elongation of telomeres and the transcription and translation of oncogenes, leading to cancer cell senescence and apoptosis. This mechanism offers a novel approach to cancer treatment by targeting specific nucleic acid structures (Düchler, 2012).
Effects on Small GTPase Proteins and Cancer
Rab3B, a member of the small guanosine triphosphate hydrolase (GTPase) superfamily, plays a significant role in carcinogenesis. It regulates various cellular functions, including vesicular transport and cell proliferation. Its expression and potential as a therapeutic target in various neoplasms suggest a crucial role in malignant transformation processes, making it a promising diagnostic, prognostic, and therapeutic marker (Budko, Khesina, Diakov, & Lazarevich, 2019).
Therapeutic Applications and Mechanisms of Hydrogen Gas
Hydrogen gas therapy offers a broad spectrum of clinical and pre-clinical applications due to its selective antioxidant properties, reacting with harmful oxidants while preserving beneficial ones. It modulates a range of molecular mechanisms, including downregulation of pro-inflammatory cytokines and pro-apoptotic factors, suggesting its potential in treating inflammatory and oxidative stress-related diseases (Matei, Camara, & Zhang, 2018).
Eigenschaften
IUPAC Name |
sodium;[(2S)-2-[(1R)-1-(2-amino-6-oxo-1H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] [hydroxy(phosphonooxy)phosphoryl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O14P3.Na/c11-10-13-8-7(9(18)14-10)12-4-15(8)6(2-17)27-5(1-16)3-26-31(22,23)29-32(24,25)28-30(19,20)21;/h1-2,4-6H,3H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);/q;+1/p-1/t5-,6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIUTIYREXVACK-KGZKBUQUSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C(C=O)OC(COP(=O)([O-])OP(=O)(O)OP(=O)(O)O)C=O)N=C(NC2=O)N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@@H](C=O)O[C@@H](COP(=O)([O-])OP(=O)(O)OP(=O)(O)O)C=O)N=C(NC2=O)N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5NaO14P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746723 |
Source


|
| Record name | sodium;[(2S)-2-[(1R)-1-(2-amino-6-oxo-3H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] [hydroxy(phosphonooxy)phosphoryl] phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium;[(2S)-2-[(1R)-1-(2-amino-6-oxo-1H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] [hydroxy(phosphonooxy)phosphoryl] phosphate | |
CAS RN |
103192-45-6 |
Source


|
| Record name | sodium;[(2S)-2-[(1R)-1-(2-amino-6-oxo-3H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] [hydroxy(phosphonooxy)phosphoryl] phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

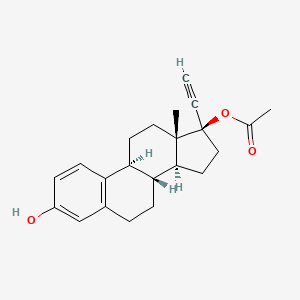
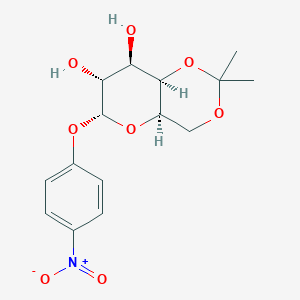
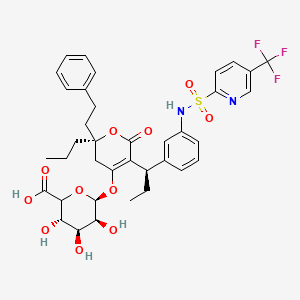
![5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1140905.png)

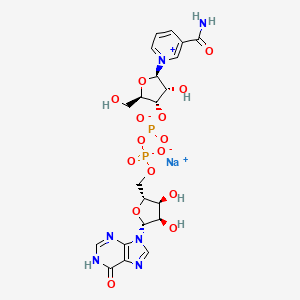
![(S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium](/img/structure/B1140909.png)
